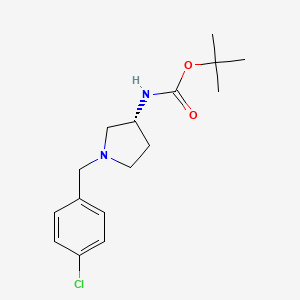

(R)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate

Descripción general

Descripción

®-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate is a chemical compound with the molecular formula C16H23ClN2O2 It is a derivative of pyrrolidine and is characterized by the presence of a tert-butyl group, a chlorobenzyl group, and a carbamate group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

Formation of Pyrrolidine Derivative: The starting material, pyrrolidine, is reacted with tert-butyl chloroformate to form the tert-butyl carbamate derivative.

Introduction of Chlorobenzyl Group: The tert-butyl carbamate derivative is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the chlorobenzyl group.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain ®-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

®-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids.

Reduction: Formation of reduced derivatives such as alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(R)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate has shown potential in various therapeutic areas:

- Neurological Disorders : Research indicates that compounds similar to this carbamate can inhibit enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and β-secretase. These interactions suggest a potential role in treating Alzheimer's disease and other cognitive disorders.

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties against various pathogens, indicating its potential use in developing new antibiotics.

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may reduce pro-inflammatory cytokines, providing a basis for its use in inflammatory conditions.

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of a structurally similar compound on astrocytes exposed to amyloid beta-induced oxidative stress. Results indicated a significant reduction in cell death and inflammatory markers, suggesting that this compound could play a role in neuroprotection.

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of pyrrolidine derivatives, including this compound. Findings revealed notable antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its therapeutic potential in treating infections.

| Activity Type | Compound Interaction | Effect |

|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | Potential cognitive enhancement |

| Antibacterial | Various Pathogens | Significant antibacterial effects |

| Anti-inflammatory | Pro-inflammatory Cytokines | Reduction in inflammation levels |

Mecanismo De Acción

The mechanism of action of ®-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- ®-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate

- ®-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate

- ®-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate

Uniqueness

®-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Actividad Biológica

(R)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a chlorobenzyl moiety. Its molecular formula is with a molecular weight of approximately 324.85 g/mol. The structural configuration contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme function. It may act as an inhibitor or modulator of specific biological pathways, influencing various physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar moieties have demonstrated zones of inhibition ranging from 9 mm to 20 mm against various pathogens, indicating potential effectiveness in treating infections .

- Cytotoxic Effects : The compound has been evaluated for its cytotoxicity against cancer cell lines. In particular, studies involving similar pyrrolidine derivatives have shown promising results in inhibiting the growth of Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites cells, suggesting potential applications in oncology .

- Neuropharmacological Effects : There is emerging evidence that compounds with similar structures may interact with neurotransmitter systems, particularly through modulation of histamine receptors and monoamine oxidase activity. These interactions could influence mood and cognitive functions, warranting further investigation into their use as anxiolytics or antidepressants .

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial efficacy of various pyrrolidine derivatives, including those with chlorobenzyl substitutions. The results indicated enhanced antibacterial activity compared to conventional antibiotics, particularly against strains like Staphylococcus aureus and Escherichia coli .

- Cytotoxic Activity : In a comparative study on the cytotoxic effects of several carbamate derivatives, this compound showed significant inhibition rates against cancer cell lines, outperforming some established chemotherapeutic agents .

- Neuropharmacological Studies : Research focusing on the interaction of similar compounds with histamine receptors revealed that certain derivatives could effectively inhibit the activity of monoamine oxidase B (MAO-B), potentially leading to increased dopamine levels in the brain. This suggests a role in neuroprotection and treatment for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

tert-butyl N-[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVCWXSGPCIKQE-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.